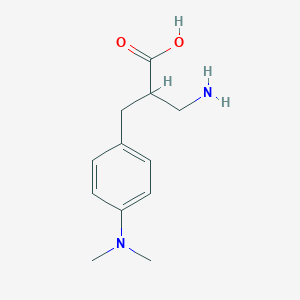
(1-ethyl-1H-pyrazol-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methanethiol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl group at the first position and a methanethiol group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol can be achieved through several synthetic routesThe reaction typically requires the use of a base, such as sodium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the pyrazole ring can interact with various enzymes and receptors, influencing their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-4-yl)methanethiol
- (1-phenyl-1H-pyrazol-4-yl)methanethiol
- (1-ethyl-1H-pyrazol-4-yl)ethanone
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methanethiol is unique due to the presence of both an ethyl group and a methanethiol group on the pyrazole ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C6H10N2S/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 |
InChI Key |
NMSIJQBSQNIPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13312326.png)






![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B13312366.png)

![8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B13312390.png)
![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13312398.png)
![(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)
